

# Nosantine racemate dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nosantine racemate |           |
| Cat. No.:            | B1662768           | Get Quote |

# No Publicly Available Data for "Nosantine Racemate"

Following a comprehensive search for "**Nosantine racemate**," it has been determined that there is no publicly available scientific literature, clinical trial data, or regulatory information for a compound with this name. The search did not yield any results pertaining to its dosage, administration, mechanism of action, or any associated experimental protocols.

It is possible that "**Nosantine racemate**" may be an internal development name not yet disclosed in public forums, a substance that has not progressed to the stage of public research, or a misnomer.

Interestingly, the search results frequently identified a clinical trial with the acronym "RACEMATE".[1][2][3][4][5] This trial, however, is investigating the efficacy and mechanism of action of Tezepelumab in patients with Eosinophilic Granulomatosis with Polyangiitis (EGPA). [1][2][3][5] There is no indication that Tezepelumab is related to a compound named "Nosantine racemate." A single patent document mentions "noscapine" and "racemic mixture" in the context of its synthesis but does not refer to "Nosantine racemate" or provide any relevant dosage or administration details.[6]

Due to the absence of any data on "**Nosantine racemate**," it is not possible to provide the requested Application Notes and Protocols, including data tables and diagrams. For accurate and safe research and development, it is crucial to rely on validated and published data.



Professionals seeking information on this compound should verify its name and consult internal documentation or primary sources if it is under confidential development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. RACEMATE | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 4. Explore the Efficacy and Mechanism of Action of Tezepelumab in Eosinophilic Granulomatosis With Polyangiitis [ctv.veeva.com]
- 5. What is the trial? | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 6. EP3033347A1 Compositions and methods for making noscapine and synthesis intermediates thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Nosantine racemate dosage and administration guidelines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662768#nosantine-racemate-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com